2-Cyano-3-(diméthylamino)acrylate d'éthyle

Vue d'ensemble

Description

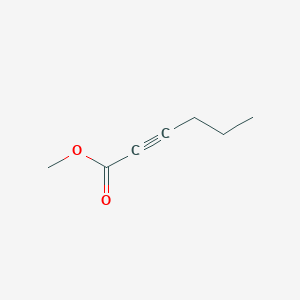

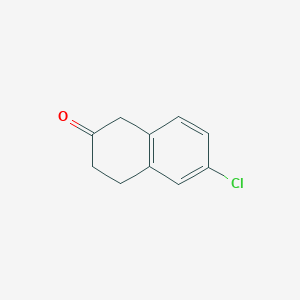

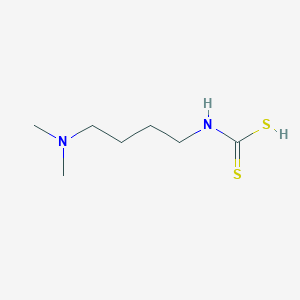

Ethyl 2-cyano-3-(dimethylamino)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains functional groups such as cyano, ester, and dimethylamino, which contribute to its reactivity and utility in different chemical reactions and syntheses .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives has been explored through different methods. For instance, an effective new access to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been achieved through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields . Additionally, ethyl 3-dimethylamino acrylates have been used as starting materials for solvent-free synthesis under microwave irradiations, showcasing an eco-friendly approach to obtaining related compounds . Moreover, a new route involving ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been developed for the solvent-free preparation of complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been extensively studied using X-ray crystallography, infrared spectroscopy, and quantum chemistry. The compound crystallizes in the monoclinic space group and exhibits a nearly planar conformation. The structure is stabilized by intra-molecular and inter-molecular interactions, and the presence of two structural isomers, s-cis and s-trans, has been suggested, with the s-cis conformation being more stable and preferred in the solid state .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate and its derivatives participate in various chemical reactions. For example, they have been used in transamination and aza-annulation reactions to synthesize new compounds such as ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones . Additionally, unexpected [3+2] cycloaddition reactions have been observed with ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, leading to the formation of cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives have been characterized through various spectroscopic and computational methods. The thermal stability of related copolymers has been studied, revealing that they are more stable than their homopolymers . The infrared spectra and structure of cyano and methoxycarbonyl derivatives have been analyzed, indicating a strong polarization of the C≡C bond and a dual molecular and zwitterionic character . Furthermore, detailed spectroscopic analyses of novel derivatives have been carried out, providing insights into their multiple interactions and chemical reactivity .

Applications De Recherche Scientifique

Synthèse des médicaments Rufinamide et Allopurinol

Le 2-cyano-3-(diméthylamino)acrylate d'éthyle est utilisé dans la synthèse des médicaments Rufinamide et Allopurinol . Le Rufinamide est un médicament anticonvulsivant utilisé en association avec d'autres médicaments et thérapies pour traiter le syndrome de Lennox-Gastaut et diverses autres formes d'épilepsie . L'allopurinol est un inhibiteur enzymatique de la xanthine oxydase et est utilisé pour traiter la goutte chronique .

Fabrication de nanocomposites polymères or/acrylique

L'acrylate de 2-(diméthylamino)éthyle, un composé similaire au this compound, a été utilisé pour fabriquer des nanocomposites polymères or/acrylique . Ces nanocomposites ont des applications potentielles dans divers domaines tels que l'électronique, l'optique et la science des matériaux .

Copolymérisation avec l'acide 2-acrylamido-2-méthylpropanesulfonique (AMPS)

L'acrylate de 2-(diméthylamino)éthyle peut subir une copolymérisation avec l'acide 2-acrylamido-2-méthylpropanesulfonique (AMPS) . Le copolymère résultant a des applications potentielles dans le traitement des eaux, la récupération du pétrole et comme matériau superabsorbant .

Matière première en synthèse organique

Le 3-(diméthylamino)acrylate d'éthyle, un composé similaire au this compound, est une matière première et un intermédiaire important utilisés en synthèse organique

Safety and Hazards

Ethyl 2-cyano-3-(dimethylamino)acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of skin contact, wash with plenty of water and consult a doctor . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Mécanisme D'action

Target of Action

Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are various biochemical entities involved in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of a wide range of organic compounds . The exact mode of action depends on the specific synthesis process and the other reactants involved.

Pharmacokinetics

It’s important to note that the compound is an irritant and can cause harm if inhaled, ingested, or if it comes into contact with the skin .

Result of Action

The primary result of the action of Ethyl 2-cyano-3-(dimethylamino)acrylate is the synthesis of a variety of organic compounds, including carbonyl compounds, peptides, and heterocyclic compounds . These compounds have a wide range of applications in biochemistry and medicine.

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)